molecular formula C6H7ClOS B13631623 2-Chloro-1-thiophen-2-ylethanol

2-Chloro-1-thiophen-2-ylethanol

Cat. No.: B13631623
M. Wt: 162.64 g/mol
InChI Key: KBXQOVVOIBVNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-thiophen-2-ylethanol is an organic compound that features a thiophene ring substituted with a chlorine atom and a hydroxyl group on the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-thiophen-2-ylethanol typically involves the chlorination of thiophene derivatives followed by the introduction of the hydroxyl group. One common method is the reaction of 2-chlorothiophene with ethylene oxide under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled hydrolysis. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.

Major Products:

    Oxidation: Formation of 2-chloro-1-thiophen-2-ylacetaldehyde.

    Reduction: Formation of this compound.

    Substitution: Formation of 2-amino-1-thiophen-2-ylethanol or 2-thio-1-thiophen-2-ylethanol.

Scientific Research Applications

2-Chloro-1-thiophen-2-ylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-thiophen-2-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    2-Chlorothiophene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1-Thiophen-2-ylethanol: Lacks the chlorine atom, affecting its chemical properties and reactivity.

    2-Bromo-1-thiophen-2-ylethanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness: 2-Chloro-1-thiophen-2-ylethanol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in scientific research.

Properties

IUPAC Name

2-chloro-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXQOVVOIBVNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.